molecular formula C32H27FN4O2 B1258021 2-(6-(2-cyclopropylethoxy)-9-(2-hydroxy-2-methylpropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-5-fluoroisophthalonitrile

2-(6-(2-cyclopropylethoxy)-9-(2-hydroxy-2-methylpropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-5-fluoroisophthalonitrile

Cat. No.: B1258021
M. Wt: 518.6 g/mol
InChI Key: PYRKKGOKRMZEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 44, identified by the PubMed ID 19748780, is a synthetic organic compound known for its potent inhibitory effects on prostaglandin E synthase (mPGES1, PTGES). This compound has been a subject of interest due to its potential therapeutic applications, particularly in the field of inflammation and pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 44 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the phenanthroimidazole core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropylethoxy group: This step involves the use of cyclopropyl ethyl bromide under basic conditions.

    Addition of the hydroxy-methylpropyl group: This is typically done using a Grignard reaction.

    Incorporation of the fluorobenzene dicarbonitrile moiety: This step involves a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of compound 44 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Compound 44 undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenated compounds and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of a hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the inhibition of prostaglandin E synthase, providing insights into the design of new inhibitors.

    Biology: It is used to study the role of prostaglandin E synthase in various biological processes, including inflammation and pain.

    Medicine: Due to its inhibitory effects on prostaglandin E synthase, compound 44 has potential therapeutic applications in the treatment of inflammatory diseases and pain management.

    Industry: It can be used in the development of new pharmaceuticals targeting prostaglandin E synthase.

Mechanism of Action

Compound 44 exerts its effects by inhibiting the activity of prostaglandin E synthase (mPGES1, PTGES). This enzyme is involved in the production of prostaglandin E2, a molecule that plays a key role in inflammation and pain. By inhibiting this enzyme, compound 44 reduces the production of prostaglandin E2, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Compound 45: Another potent inhibitor of prostaglandin E synthase with a slightly different structure.

    Compound 46: Similar in structure to compound 44 but with different functional groups, leading to variations in its inhibitory activity.

Uniqueness

Compound 44 is unique due to its specific combination of functional groups, which confer high potency and selectivity for prostaglandin E synthase. This makes it a valuable tool for studying the enzyme and developing new therapeutic agents targeting inflammation and pain .

Properties

Molecular Formula

C32H27FN4O2

Molecular Weight

518.6 g/mol

IUPAC Name

2-[6-(2-cyclopropylethoxy)-9-(2-hydroxy-2-methylpropyl)-1H-phenanthro[9,10-d]imidazol-2-yl]-5-fluorobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C32H27FN4O2/c1-32(2,38)15-19-5-7-24-26(11-19)27-14-23(39-10-9-18-3-4-18)6-8-25(27)30-29(24)36-31(37-30)28-20(16-34)12-22(33)13-21(28)17-35/h5-8,11-14,18,38H,3-4,9-10,15H2,1-2H3,(H,36,37)

InChI Key

PYRKKGOKRMZEIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=C(C=C1)C3=C(C4=C2C=C(C=C4)OCCC5CC5)N=C(N3)C6=C(C=C(C=C6C#N)F)C#N)O

Synonyms

MK-7285

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.